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Compound of Interest

Compound Name: 7-Methoxyquinoxalin-2(1H)-one

Cat. No.: B1583403 Get Quote

The quinoxalin-2(1H)-one core is a privileged heterocyclic scaffold that forms the structural

basis for a multitude of compounds with significant biological and material science applications.

Its rigid, planar structure, combined with multiple sites for functionalization, makes it an

attractive building block in medicinal chemistry and drug discovery.[1][2] Derivatives have

demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer,

and anti-inflammatory properties.[3][4][5] This guide focuses specifically on the 7-methoxy

substituted analog, 7-Methoxyquinoxalin-2(1H)-one, providing a detailed exploration of its

chemical properties, synthesis, and reactivity from the perspective of a senior application

scientist. The aim is to equip researchers and drug development professionals with the

foundational knowledge required to effectively utilize this versatile molecule.

Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a molecule is the first step toward its effective

application. 7-Methoxyquinoxalin-2(1H)-one exists as a stable solid at room temperature. The

methoxy group at the 7-position significantly influences the electron density of the aromatic

ring, which in turn affects its reactivity and spectroscopic characteristics.

Physicochemical Data
The key physicochemical properties are summarized in the table below, providing a quick

reference for experimental planning.
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Property Value Source

Molecular Formula C₉H₈N₂O₂ PubChem[6]

Molecular Weight 176.17 g/mol PubChem[6]

IUPAC Name
7-methoxy-1H-quinoxalin-2-

one
PubChem[6]

CAS Number 55687-30-4 ChemicalBook[7]

Appearance Solid (predicted) -

XLogP3 0.4 PubChem[6]

Hydrogen Bond Donors 1 PubChem[6]

Hydrogen Bond Acceptors 3 PubChem[6]

Spectroscopic Signature
Spectroscopic analysis is critical for structure verification and purity assessment. The data

presented below are representative values derived from available literature and spectral

databases.

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen

framework. The Heteronuclear Single Quantum Correlation (HSQC) experiment is invaluable

for unambiguously assigning proton signals to their directly attached carbons.[8]

Click to download full resolution via product page

Figure 1: Chemical Structure of 7-Methoxyquinoxalin-2(1H)-one.
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Spectral Data
Assignment and Expected

Chemical Shift (δ, ppm)
Reference

¹H NMR

~11.0-12.0 (s, 1H, N1-H), ~7.8-

8.0 (s, 1H, C3-H), ~7.7 (d, 1H,

C5-H), ~7.0 (d, 1H, C8-H),

~6.9 (dd, 1H, C6-H), 3.85 (s,

3H, -OCH₃)

[7]

¹³C NMR

~155.0 (C2), ~160.0 (C7),

~148.0 (C8a), ~130.0 (C3),

~125.0 (C4a), ~120.0 (C5),

~118.0 (C6), ~105.0 (C8), 55.7

(-OCH₃)

[9]

Mass Spec (EI) M⁺ at m/z = 176.06 [6]

Infrared (IR)

~3200-3000 cm⁻¹ (N-H

stretch), ~1670 cm⁻¹ (C=O

stretch, amide), ~1620 cm⁻¹

(C=N stretch), ~1250 cm⁻¹ (C-

O stretch, aryl ether)

[3]

Synthesis and Mechanism
The synthesis of the quinoxalin-2(1H)-one scaffold is well-established, typically involving the

condensation of an o-phenylenediamine with a reagent providing a two-carbon unit. For 7-
Methoxyquinoxalin-2(1H)-one, the most common route starts with 4-methoxy-1,2-

phenylenediamine.

Synthetic Workflow: Condensation Pathway
A robust and frequently employed method is the reaction of the diamine with glyoxylic acid or

its derivatives.[10] This approach is efficient and proceeds under relatively mild conditions.
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Figure 2: General workflow for the synthesis of 7-Methoxyquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis from 4-Methoxy-1,2-
phenylenediamine
This protocol provides a self-validating system for the synthesis and purification of the target

compound.

Objective: To synthesize 7-Methoxyquinoxalin-2(1H)-one.

Materials:

4-Methoxy-1,2-phenylenediamine (1.0 eq)

Glyoxylic acid monohydrate (1.1 eq)

Ethanol (EtOH)
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Water (H₂O)

Hydrochloric Acid (2M HCl, for workup)

Sodium Bicarbonate (sat. aq. solution)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-

methoxy-1,2-phenylenediamine in a 1:1 mixture of ethanol and water.

Addition of Reagent: Add glyoxylic acid monohydrate to the solution portion-wise while

stirring.

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4

hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Cooling and Precipitation: After completion, cool the mixture to room temperature, and then

further in an ice bath. A precipitate should form.

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold

water.

Purification: The crude product can be further purified by recrystallization from an appropriate

solvent system, such as ethanol/water, to yield the final product.

Validation: Confirm the identity and purity of the product using NMR, Mass Spectrometry, and

melting point analysis.

Causality: The reaction proceeds via an initial condensation between one amino group of the

diamine and the aldehyde of glyoxylic acid to form a Schiff base (imine). This is followed by an

intramolecular cyclization where the second amino group attacks the carboxylic acid (or its

activated form), leading to the formation of the six-membered heterocyclic ring after

dehydration.

Chemical Reactivity and Derivatization Potential
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The 7-Methoxyquinoxalin-2(1H)-one scaffold possesses several reactive sites that can be

exploited for the synthesis of diverse derivatives. The electron-donating methoxy group at C7

activates the benzene ring towards electrophilic substitution, while the lactam (amide) portion of

the pyrazinone ring offers its own unique reactivity.

Figure 3: Key reactive sites on the 7-Methoxyquinoxalin-2(1H)-one core.

N1-Position: The amide nitrogen can be readily alkylated or arylated under basic conditions

using various electrophiles (e.g., alkyl halides, benzyl halides). This is a common strategy for

modulating the compound's steric and electronic properties.

C3-Position: The C3 position is part of an enamine-like system, making it susceptible to

various transformations. It can be halogenated (e.g., with NBS or POCl₃ after conversion to

the chloroquinoxaline) and subsequently used in cross-coupling reactions (e.g., Suzuki,

Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.[10]

Aromatic Ring (C5, C6, C8): The methoxy group at C7 is an ortho-, para-director. Therefore,

electrophilic aromatic substitution reactions like nitration or halogenation are expected to

occur preferentially at the C6 and C8 positions.

The synthesis of diverse libraries of quinoxalinone derivatives often relies on these key

transformations to explore structure-activity relationships (SAR).[3][11]

Applications in Research and Drug Development
7-Methoxyquinoxalin-2(1H)-one is not just a chemical curiosity; it is a valuable intermediate in

the synthesis of complex, high-value molecules. Its structural features are present in several

pharmacologically active agents.

Scaffold for Biologically Active Molecules
The quinoxalinone core is a well-known pharmacophore. The presence of the methoxy group

can enhance metabolic stability and modulate receptor binding affinity. Derivatives of this

scaffold have been investigated for:

Antimicrobial Activity: Many quinoxalinone derivatives have shown potent activity against

various bacterial and fungal strains.[3][12]
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Anticancer Properties: The scaffold is found in compounds designed to inhibit key cellular

processes in cancer, such as DNA gyrase or various kinases.[4][13]

Anti-inflammatory Effects: Certain derivatives have been shown to inhibit inflammatory

pathways.[5]

Key Intermediate in Pharmaceutical Synthesis
A notable application of related quinoxalinone structures is in the synthesis of modern

pharmaceuticals. For example, the core structure is related to key intermediates in the

synthesis of drugs like lumateperone, an atypical antipsychotic.[14] The methodologies

developed for functionalizing the quinoxalinone ring system are directly applicable to the

construction of such complex drug targets.

Conclusion
7-Methoxyquinoxalin-2(1H)-one is a heterocyclic compound of significant interest due to its

versatile chemical reactivity and its role as a precursor to molecules of pharmacological

importance. Its synthesis is straightforward, and its multiple reactive sites—the N1 amide, the

C3 vinylogous position, and the activated aromatic ring—provide a rich platform for chemical

exploration. This guide has outlined its core properties, a reliable synthetic protocol, and the

key principles of its reactivity, providing a solid, authoritative foundation for researchers and

developers working with this valuable chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1583403#7-methoxyquinoxalin-2-1h-one-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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